molecular formula C8H7N3O B3385855 3-(2H-1,2,3-triazol-2-yl)phenol CAS No. 67149-24-0

3-(2H-1,2,3-triazol-2-yl)phenol

Cat. No.: B3385855
CAS No.: 67149-24-0
M. Wt: 161.16 g/mol
InChI Key: QUHZINPGQOQTQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-triazol-2-yl)phenol can be achieved through various methods. One common approach is the “click chemistry” method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . This reaction is typically carried out in the presence of a copper catalyst under mild conditions. Another method involves the use of nitrogen anion intermediates arylated with halogenated aromatics .

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often involves large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dimethyl sulfoxide and dimethylformamide are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-triazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the phenolic ring .

Properties

IUPAC Name

3-(triazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHZINPGQOQTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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